molecular formula C18H19FN2O3S B2912219 2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide CAS No. 1424623-48-2

2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide

Cat. No.: B2912219
CAS No.: 1424623-48-2
M. Wt: 362.42
InChI Key: NSFWYEJWOZXHLD-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide is a synthetically designed small molecule offered as a high-purity research chemical for investigative purposes. Its structure incorporates a fluorophenyl group and an ethenesulfonamido moiety, features commonly associated with bioactive compounds in modern medicinal chemistry . The strategic inclusion of a fluorine atom can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity, making fluorine-containing compounds a cornerstone of pharmaceutical development . The acetamide group is a prevalent pharmacophore in many clinical agents, known for its utility in targeting a range of enzymes and receptors . This compound presents a unique chemical scaffold for researchers exploring new chemical entities in areas such as inhibitor design and structure-activity relationship (SAR) studies. It is intended solely for use in non-clinical, in-vitro laboratory research to further scientific understanding of its properties and potential interactions. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-[methyl-[2-(4-methylphenyl)ethenylsulfonyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-6-8-14(9-7-13)10-11-25(23,24)21(2)17(18(20)22)15-4-3-5-16(19)12-15/h3-12,17H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFWYEJWOZXHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)C(C2=CC(=CC=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

  • Molecular Formula : C17H20FNO3S
  • IUPAC Name : 2-(3-fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide
  • Molecular Weight : 345.41 g/mol

The compound features a fluorophenyl group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can affect physiological processes such as pH regulation and fluid balance.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial effects. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Research indicates that modifications in the phenyl ring can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study focusing on sulfonamide derivatives demonstrated that modifications at the para-position of the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Another investigation highlighted that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
  • In Vivo Studies :
    • Animal model studies have shown that certain sulfonamide derivatives can reduce tumor growth rates and improve survival rates in mice bearing xenografted tumors .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that the introduction of fluorine atoms into the phenyl ring can enhance the potency of sulfonamide-based drugs by increasing their metabolic stability .

Table 1: Comparison of Biological Activities of Sulfonamide Derivatives

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound AStructure AIC50 = 12 µM (HeLa cells)MIC = 16 µg/mL (E. coli)
Compound BStructure BIC50 = 8 µM (MCF-7 cells)MIC = 8 µg/mL (S. aureus)
Subject CompoundSubject CompoundTBDTBD

Note: TBD indicates that data is yet to be determined.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physical properties of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-(3-Fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide C₂₂H₂₂FN₂O₃S 413.49 (estimated) 3-Fluorophenyl, N-methyl-2-(4-methylphenyl)ethenesulfonamido Fluorine enhances bioavailability -
2-[N-(3-Methoxypropyl)-2-phenylethenesulfonamido]-N-[4-morpholinylphenyl]acetamide C₂₄H₃₁N₃O₅S 473.60 3-Methoxypropyl, phenylethenesulfonamido, 4-morpholinylphenyl Larger molecular size; morpholine improves solubility
2-[(4-Chlorophenyl)(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide C₂₃H₂₄ClN₃O₃S₂ 518.04 4-Chlorophenyl, phenylsulfonyl, 4-methylphenylsulfanyl Dual sulfonyl/sulfanyl groups for rigidity
N-(2-Cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide C₁₆H₁₃N₂OS₂ 314.42 (approx.) 2-Cyanophenyl, 4-methylphenylsulfanyl Compact structure; cyanophenyl enhances polarity
Key Observations:
  • Fluorine vs. Chlorine : Fluorine (target compound) reduces metabolic degradation compared to chlorine (), but chlorine may enhance target affinity in certain enzymes .
  • Sulfonamido vs.
  • Substituent Effects : Bulky groups like morpholine () increase solubility but may reduce membrane permeability .
Implications for Target Compound:

Physicochemical Properties

  • LogP : Estimated LogP for the target compound is ~3.5 (similar to compound: LogP 4.57 for benzothiazole derivatives) .
  • Solubility: The N-methyl group in the target compound may improve solubility in polar solvents compared to ’s cyanophenyl derivative .

Q & A

Q. What are the established synthetic routes for preparing 2-(3-fluorophenyl)-2-[N-methyl-2-(4-methylphenyl)ethenesulfonamido]acetamide, and how can experimental parameters be optimized?

Methodological Answer: The synthesis of structurally related sulfonamidoacetamides typically involves multi-step reactions. For example, sulfonamide intermediates are often prepared by reacting substituted phenylsulfonyl chlorides with amines, followed by acetylation or condensation steps. A reflux-based approach using acetic anhydride (as in ) is common for introducing the acetamide group . Optimization can involve:

  • Temperature control : Reflux conditions (e.g., 110–120°C) ensure complete reaction of sulfonamide intermediates.
  • Purification : Washing with cold water and recrystallization from ethanol are effective for removing unreacted starting materials .
  • Catalyst screening : Acidic or basic catalysts (e.g., triethylamine) may accelerate sulfonamide bond formation.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its conformation?

Methodological Answer: X-ray crystallography is the gold standard for resolving bond lengths, angles, and torsion angles (e.g., nitro group torsion angles in ). Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl and methylphenyl groups).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) .

Q. What strategies are recommended for assessing solubility and purity in early-stage research?

Methodological Answer:

  • Solubility screening : Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis spectroscopy or HPLC to quantify solubility thresholds .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities.
    • Elemental analysis : Validates stoichiometric ratios of C, H, N, and S.
    • Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl and 4-methylphenyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electron-withdrawing fluorine : The 3-fluorophenyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in oxidative conditions.
  • Electron-donating methyl group : The 4-methylphenyl moiety increases electron density, potentially favoring sulfonamide cleavage under acidic conditions.
  • Experimental validation : Competitive reaction studies with varying substituents (e.g., replacing fluorine with chlorine) can isolate electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous sulfonamidoacetamides?

Methodological Answer:

  • Dose-response standardization : Ensure consistent molar concentrations across assays.
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables like pH, temperature, and solvent polarity that affect bioactivity .
  • Meta-analysis : Cross-reference datasets from PubChem or crystallographic databases (e.g., CCDC) to identify outliers or protocol discrepancies .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Docking simulations : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • Molecular Dynamics (MD) : Simulate stability of sulfonamide-protein complexes in aqueous environments.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. What mechanistic insights can be gained from studying the hydrolysis of the ethenesulfonamido group under physiological conditions?

Methodological Answer:

  • Kinetic studies : Monitor hydrolysis rates via HPLC at varying pH (e.g., pH 2–9) to identify stability thresholds.
  • Isotopic labeling : Use 18^{18}O-labeled water to trace cleavage pathways.
  • Activation energy calculation : Arrhenius plots derived from temperature-dependent experiments reveal thermodynamic barriers .

Q. How can researchers design in vitro assays to evaluate the compound’s selectivity against off-target receptors?

Methodological Answer:

  • Panel screening : Test against a broad receptor library (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified fluorophenyl or methyl groups to pinpoint selectivity determinants .
  • Cryo-EM : Resolve binding conformations at high resolution for target validation .

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct formation : Optimize stoichiometry (e.g., excess acetic anhydride) to minimize side reactions.
  • Solvent selection : Replace ethanol with toluene for safer large-scale reflux.
  • Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring .

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